methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride
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Overview
Description
Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction. This reaction can be catalyzed by photoredox catalysts under blue LED irradiation, yielding good results with a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and other scalable technologies to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reag
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H/t6-,7+;/m0./s1 |
InChI Key |
NCRKCWMIKUBESC-UOERWJHTSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC=C[C@H](C1)N.Cl |
Canonical SMILES |
COC(=O)C1CC=CC(C1)N.Cl |
Origin of Product |
United States |
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